molecular formula C7H4F4O5S2 B13536053 2-Trifluoromethanesulfonylphenylfluoranesulfonate

2-Trifluoromethanesulfonylphenylfluoranesulfonate

Cat. No.: B13536053
M. Wt: 308.2 g/mol
InChI Key: OPHQMXAOVPOSKN-UHFFFAOYSA-N
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Description

2-Trifluoromethanesulfonylphenylfluoranesulfonate is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of trifluoromethanesulfonyl and phenylfluoranesulfonate groups, which contribute to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Trifluoromethanesulfonylphenylfluoranesulfonate typically involves the reaction of trifluoromethanesulfonic acid with phenylfluoranesulfonate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually cooled to low temperatures to ensure the stability of the intermediate compounds and to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common practices to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-Trifluoromethanesulfonylphenylfluoranesulfonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.

    Substitution: The trifluoromethanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.

Major Products

The major products formed from these reactions include sulfonic acids, sulfides, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Trifluoromethanesulfonylphenylfluoranesulfonate has a wide range of applications in scientific research, including:

    Biology: Employed in the modification of biomolecules to study their structure and function.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Trifluoromethanesulfonylphenylfluoranesulfonate exerts its effects involves the interaction of its functional groups with specific molecular targets. The trifluoromethanesulfonyl group is known for its strong electron-withdrawing properties, which can influence the reactivity of the compound. The phenylfluoranesulfonate group can participate in various chemical interactions, contributing to the overall activity of the compound. The pathways involved in its mechanism of action include nucleophilic substitution and electrophilic addition reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Trifluoromethanesulfonylphenylfluoranesulfonate is unique due to the combination of trifluoromethanesulfonyl and phenylfluoranesulfonate groups, which provide distinct reactivity and stability. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C7H4F4O5S2

Molecular Weight

308.2 g/mol

IUPAC Name

1-fluorosulfonyloxy-2-(trifluoromethylsulfonyl)benzene

InChI

InChI=1S/C7H4F4O5S2/c8-7(9,10)17(12,13)6-4-2-1-3-5(6)16-18(11,14)15/h1-4H

InChI Key

OPHQMXAOVPOSKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OS(=O)(=O)F)S(=O)(=O)C(F)(F)F

Origin of Product

United States

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